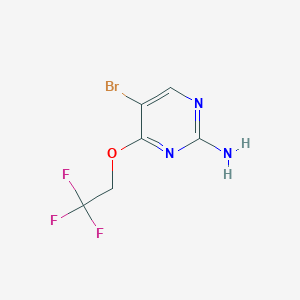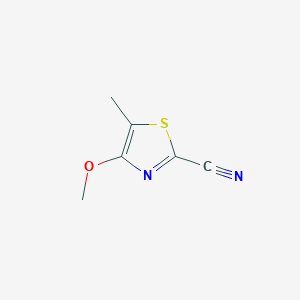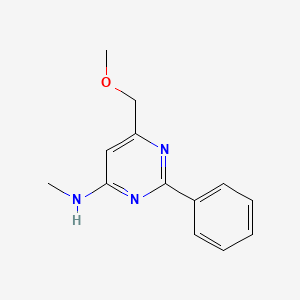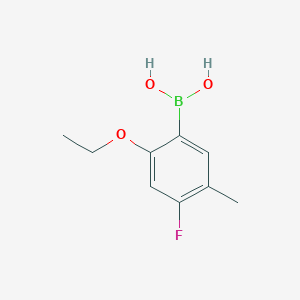
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Its chemical structure is shown below:
Mécanisme D'action
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a selective inhibitor of cyclin-dependent kinases (CDKs), a family of proteins that play a critical role in regulating cell cycle progression and cell division. By inhibiting CDKs, this compound blocks the proliferation of cancer cells and induces apoptosis (programmed cell death).
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the production of inflammatory cytokines and to have immunomodulatory effects. It has also been shown to enhance the efficacy of other anti-cancer agents, such as bortezomib and lenalidomide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide for lab experiments is its selectivity for CDKs, which allows for more precise targeting of cancer cells. However, its potency and specificity may also limit its use in certain contexts, as it may have off-target effects or be less effective against cancers that do not rely heavily on CDKs for proliferation.
Orientations Futures
There are several areas of future research that could further elucidate the potential therapeutic applications of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide. These include:
- Investigating its efficacy against other types of cancer, such as solid tumors
- Exploring its potential use in combination with other anti-cancer agents
- Studying its immunomodulatory effects in more detail
- Developing more selective and potent CDK inhibitors based on the structure of this compound
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-methylsulfonylpyrrolidine-1-carboxylic acid to form the intermediate N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxylic acid. This intermediate is then converted to the final product this compound through a series of chemical reactions, including the addition of a carbamate group and the removal of the methylsulfonyl group.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has been shown to have potent anti-cancer activity in preclinical studies, particularly against hematological malignancies such as multiple myeloma, chronic lymphocytic leukemia, and acute lymphoblastic leukemia. It has also demonstrated promising results in clinical trials for these indications.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)12-6-7-16(9-12)13(17)15-8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXFAPEZGBCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2903750.png)
![5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903752.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2903753.png)
![Tert-butyl 2-amino-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate;hydrochloride](/img/structure/B2903754.png)



![3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2903761.png)
![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2903762.png)

![N-(3-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B2903764.png)
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2903765.png)

